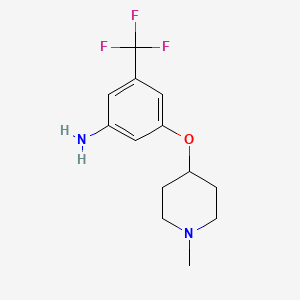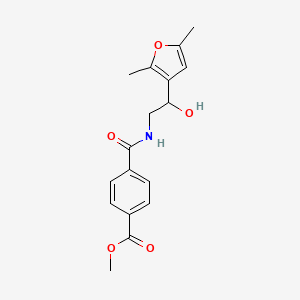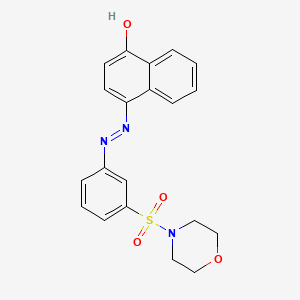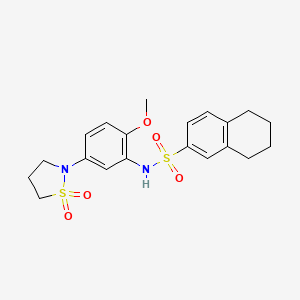![molecular formula C22H19BrClNO3 B2947156 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide CAS No. 923677-58-1](/img/structure/B2947156.png)
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide, commonly known as BRD-9185, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the benzofuran family and has been synthesized using various methods.
Mécanisme D'action
Target of Action
The compound N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibitors of SGLT2 prevent this reabsorption, allowing excess glucose to be excreted from the body .
Mode of Action
SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, which is facilitated by the SGLT2 protein . By inhibiting this protein, these drugs allow more glucose to be excreted from the body, thereby reducing blood glucose levels . This mechanism is independent of insulin, which makes SGLT2 inhibitors effective even in conditions where insulin production or utilization is impaired .
Biochemical Pathways
The primary biochemical pathway affected by SGLT2 inhibitors is the renal glucose reabsorption pathway . Under normal circumstances, SGLT2 proteins in the kidneys reabsorb most of the glucose filtered by the kidneys. By inhibiting SGLT2, these drugs prevent this reabsorption, leading to an increase in urinary glucose excretion . This ultimately results in a reduction in blood glucose levels .
Result of Action
The primary result of the action of SGLT2 inhibitors is a reduction in blood glucose levels . By preventing the reabsorption of glucose in the kidneys, these drugs increase urinary glucose excretion, thereby lowering blood glucose concentrations . This can help manage hyperglycemia in conditions like diabetes . Additionally, SGLT2 inhibitors can also reduce body weight and lower blood pressure .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRD-9185 in lab experiments is its high potency and specificity for BET proteins. This allows for the selective inhibition of these proteins without affecting other cellular processes. However, one limitation of using BRD-9185 is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of BRD-9185 in scientific research. One area of interest is the development of more potent and selective BET inhibitors for use in cancer therapy. Another area of interest is the use of BRD-9185 in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In addition, the potential anti-inflammatory effects of BRD-9185 could be further explored in the context of various inflammatory diseases. Overall, BRD-9185 has shown great promise as a tool for scientific research and has the potential to lead to new discoveries in various fields.
Méthodes De Synthèse
BRD-9185 can be synthesized using various methods, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. In one study, BRD-9185 was synthesized using a one-pot, three-step procedure involving Suzuki-Miyaura coupling, followed by a cyclization reaction and finally Buchwald-Hartwig amination. This method resulted in a high yield of BRD-9185 with good purity.
Applications De Recherche Scientifique
BRD-9185 has been found to have potential applications in various scientific research fields, including cancer research and neuroscience. In cancer research, BRD-9185 has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in the regulation of gene expression and have been implicated in various cancers. In neuroscience, BRD-9185 has been shown to enhance the differentiation of neural stem cells into neurons and improve memory in mice.
Propriétés
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO3/c23-15-8-11-18-17(12-15)19(25-22(27)14-4-2-1-3-5-14)21(28-18)20(26)13-6-9-16(24)10-7-13/h6-12,14H,1-5H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIZVIUAJDTURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2947076.png)
![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2947078.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2947079.png)

![4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2947082.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2947085.png)




![3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2947091.png)
![(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride](/img/structure/B2947093.png)
